molecular formula C16H13N3O3 B6001443 6-hydroxy-1-(4-methylphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione

6-hydroxy-1-(4-methylphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione

Cat. No.: B6001443
M. Wt: 295.29 g/mol
InChI Key: BVLBWZASOFOTSK-LUAWRHEFSA-N
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Description

6-hydroxy-1-(4-methylphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrimidine ring with a pyrrole moiety

Properties

IUPAC Name

6-hydroxy-1-(4-methylphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-10-4-6-12(7-5-10)19-15(21)13(14(20)18-16(19)22)9-11-3-2-8-17-11/h2-9,21H,1H3,(H,18,20,22)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLBWZASOFOTSK-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C\3/C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1-(4-methylphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with pyrrole-2-carboxaldehyde, followed by cyclization with urea under acidic conditions to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-1-(4-methylphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-oxo-1-(4-methylphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione.

    Reduction: Formation of 6-hydroxy-1-(4-methylphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-hydroxy-1-(4-methylphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 6-hydroxy-1-(4-methylphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-1-phenyl-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione
  • 6-hydroxy-1-(4-chlorophenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione
  • 6-hydroxy-1-(4-methoxyphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione

Uniqueness

The presence of the 4-methylphenyl group in 6-hydroxy-1-(4-methylphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and can influence its reactivity and applications.

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